molecular formula C23H25N3O3 B3015058 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide CAS No. 953186-08-8

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide

Cat. No.: B3015058
CAS No.: 953186-08-8
M. Wt: 391.471
InChI Key: YBRGZBHSHWICSE-UHFFFAOYSA-N
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Description

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide , also known as (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate , is a novel hybrid compound synthesized through a linker mode approach under reflux conditions . It combines structural elements from chalcone and salicylic acid, making it an intriguing candidate for further investigation.


Synthesis Analysis

The synthesis of this compound involves the condensation of o-tolidine with various aromatic aldehydes in absolute ethanol to form Schiff bases. These Schiff bases then undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride, leading to the formation of [1,3]oxazepine-4,7-dione and [1,3]oxazepine-1,5-dione derivatives . The overall synthetic pathway is depicted in Figure 1.


Chemical Reactions Analysis

The title compound exhibits more negative binding free energy (−8.15 kcal/mol) in molecular docking studies compared to tamoxifen (−7.00 kcal/mol). This suggests potential potency against breast cancer. Furthermore, no significant change in the positioning of interacting residues was observed before and after molecular dynamics (MD) simulations .

Scientific Research Applications

Enzyme Inhibition and Alzheimer's Disease

Research has shown that certain pyridazinone derivatives, closely related to the compound , demonstrate promising inhibition of butyrylcholinesterase (BuChE), an enzyme. Particularly, the study by Dundar et al. (2019) found these compounds to be potential candidates for Alzheimer's disease treatment, highlighting their role in enzymatic inhibition and molecular docking studies (Dundar et al., 2019).

Anti-inflammatory and Analgesic Properties

Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones, similar to the specified compound, and found them to be effective anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects (Sharma & Bansal, 2016).

Corrosion Inhibition

Nahlé et al. (2017) studied a derivative of the pyridazine ring, closely related to the target compound, for its role in corrosion inhibition of mild steel in acidic solutions. This demonstrates a potential application in industrial settings (Nahlé et al., 2017).

Synthesis of Heterocyclic Compounds

Soliman et al. (2022) explored the synthesis of various heterocyclic compounds from pyridazinone derivatives. This research underlines the chemical versatility of such compounds in creating diverse molecular structures (Soliman et al., 2022).

Cholinesterase Inhibitors and Anticancer Activity

Arfan et al. (2018) and Tumosienė et al. (2020) conducted studies on similar pyridazinone derivatives, focusing on their role as cholinesterase inhibitors and their potential anticancer activity. These studies highlight the therapeutic potential of these compounds in treating neurological disorders and cancer (Arfan et al., 2018) (Tumosienė et al., 2020).

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-20-10-5-9-19(17-20)21-12-13-23(28)26(25-21)16-6-11-22(27)24-15-14-18-7-3-2-4-8-18/h2-5,7-10,12-13,17H,6,11,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGZBHSHWICSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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